
2,3-Piperazinedione, 1-hexyl-4-(p-piperidinobenzyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2,3-Piperazinedione, 1-hexyl-4-(p-piperidinobenzyl)- involves several steps, typically starting with the preparation of the piperazinedione core. This can be achieved through the cyclization of appropriate diamines with diketones under controlled conditions. The hexyl group and piperidinobenzyl substituent are then introduced through subsequent alkylation and substitution reactions. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity .
化学反応の分析
2,3-Piperazinedione, 1-hexyl-4-(p-piperidinobenzyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents for these reactions include halides and amines.
科学的研究の応用
2,3-Piperazinedione, 1-hexyl-4-(p-piperidinobenzyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,3-Piperazinedione, 1-hexyl-4-(p-piperidinobenzyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
2,3-Piperazinedione, 1-hexyl-4-(p-piperidinobenzyl)- can be compared with other similar compounds, such as:
2,3-Piperazinedione: A simpler analog without the hexyl and piperidinobenzyl substituents, used in basic research and as a precursor in synthesis.
1-Butyl-2,3-piperazinedione: Another analog with a butyl group, studied for its distinct chemical and biological properties.
1-Hexyl-4-(p-(4-pyridylamino)benzyl)-2,3-piperazinedione: A structurally related compound with a pyridylamino group, highlighting the diversity of functional groups that can be introduced to the piperazinedione core.
特性
CAS番号 |
77917-97-6 |
|---|---|
分子式 |
C22H34ClN3O2 |
分子量 |
408.0 g/mol |
IUPAC名 |
1-hexyl-4-[(4-piperidin-1-ylphenyl)methyl]piperazine-2,3-dione;hydrochloride |
InChI |
InChI=1S/C22H33N3O2.ClH/c1-2-3-4-6-15-24-16-17-25(22(27)21(24)26)18-19-9-11-20(12-10-19)23-13-7-5-8-14-23;/h9-12H,2-8,13-18H2,1H3;1H |
InChIキー |
JOQGDICZXAEILC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN1CCN(C(=O)C1=O)CC2=CC=C(C=C2)N3CCCCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


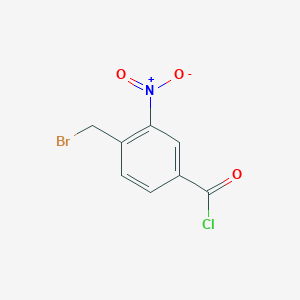
![Ethyl 3-[(butan-2-yl)amino]but-2-enoate](/img/structure/B14449914.png)

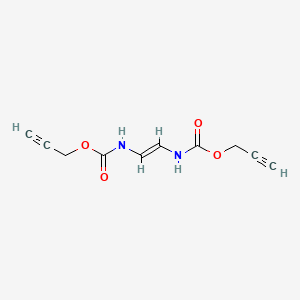
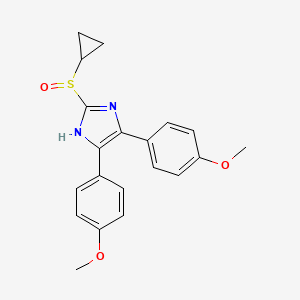
![Methanone, [2-(methylamino)-3-pyridinyl]phenyl-](/img/structure/B14449929.png)
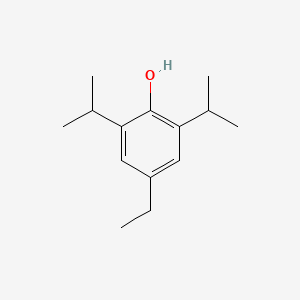
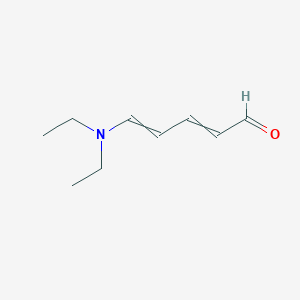
![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)
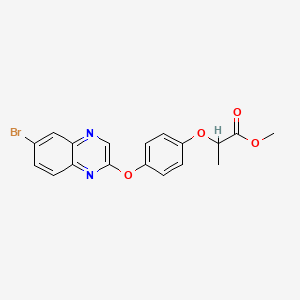

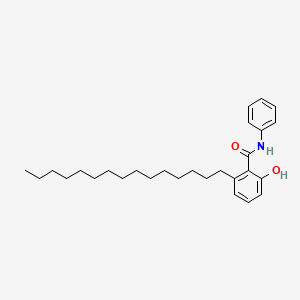

![(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol](/img/structure/B14449991.png)
